Cas no 103478-63-3 (N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine)

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase methodologies. Its key advantages include the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, enhancing compatibility with sensitive residues. The N-methyl modification improves metabolic stability and conformational flexibility in synthesized peptides. The D-leucine configuration offers resistance to enzymatic degradation, making it valuable in designing bioactive peptides with enhanced stability. This compound is highly soluble in common organic solvents, facilitating efficient coupling reactions. Its robust performance in orthogonal protection strategies makes it a preferred choice for researchers in medicinal chemistry and peptide engineering.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine structure
103478-63-3 structure
商品名:N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
CAS番号:103478-63-3
MF:C22H25NO4
メガワット:367.4382
MDL:MFCD00235877
CID:62386
PubChem ID:329747435

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 化学的及び物理的性質

名前と識別子

    • Fmoc-N-methyl-D-leucine
    • N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-D-leucine
    • Fmoc-N-Me-D-Leu-OH
    • Fmoc-D-MeLeu-OH
    • Fmoc-Nalpha-methyl-D-leucine
    • Fmoc-N-Me-D-Leucine
    • Fmoc-N-Me-L-D-Leu-OH
    • (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
    • fmoc-d-n-me-leu-oh
    • H-N-ME-D-ALA.HCL
    • REF DUPL: Fmoc-D-N-Me-Leu-OH
    • FMOC-N-ALPHA-METHYL-D-LEUCINE
    • N-ALPHA-FMOC-N-ALPHA-METHYL-D-LEUCINE
    • FMOC-N-METHYL-D-LEUCINE 98+%
    • N-FMoc-N-Methyl-D-leucine, 97%
    • Fmoc-N-methyl-D-leucine≥ 99% (HPLC)
    • D-Leucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
    • (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methyl-pentanoic acid
    • PubChem18971
    • TMA027
    • FCH2721615
    • Fmoc-N-Me-D-Leu
    • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
    • AKOS015908538
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-leucine
    • HY-W011088
    • A800748
    • Fmoc-N-Me-D-Leu-OH, >=97.0%
    • (r)-2-((((9h-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
    • SCHEMBL3728170
    • AKOS015837196
    • 103478-63-3
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid
    • DTXSID40427131
    • MFCD00235877
    • AMY22568
    • PD196793
    • F12340
    • J-000982
    • CS-W011804
    • AS-56975
    • AC-31991
    • (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-4-methylpentanoic acid
    • DB-038040
    • MDL: MFCD00235877
    • インチ: 1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1
    • InChIKey: BUJQSIPFDWLNDC-HXUWFJFHSA-N
    • ほほえんだ: O(C(N(C([H])([H])[H])[C@@]([H])(C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 367.17800
  • どういたいしつりょう: 367.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 512
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 66.8
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.1940
  • ゆうかいてん: No data available
  • ふってん: 537.3±29.0 °C at 760 mmHg
  • フラッシュポイント: 278.7±24.3 °C
  • 屈折率: 1.581
  • ようかいど: Soluble in clear solution (0.3 gram in 2 ml DMF).
  • PSA: 66.84000
  • LogP: 4.36660

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine セキュリティ情報

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D516840-5g
Fmoc-N-methyl-D-leucine
103478-63-3 97%
5g
$360 2024-06-05
TRC
F641008-100mg
Fmoc-N-Me-D-Leu-OH
103478-63-3
100mg
$64.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-294823A-5g
Fmoc-D-MeLeu-OH,
103478-63-3
5g
¥2820.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1015394-5g
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
103478-63-3 98%
5g
¥354.00 2023-11-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F15180-1g
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
103478-63-3 97%
1g
¥57.0 2023-09-07
TRC
F641008-250mg
Fmoc-N-Me-D-Leu-OH
103478-63-3
250mg
$75.00 2023-05-18
Apollo Scientific
OR963073-5g
Fmoc-N-methyl-D-leucine
103478-63-3 0.98
5g
£82.00 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026723-5g
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
103478-63-3 97%
5g
¥377 2023-09-11
TRC
F641008-1g
Fmoc-N-Me-D-Leu-OH
103478-63-3
1g
$98.00 2023-05-18
Apollo Scientific
OR963073-25g
Fmoc-N-methyl-D-leucine
103478-63-3 0.98
25g
£271.00 2024-05-23

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 関連文献

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucineに関する追加情報

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine: A Comprehensive Overview

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine, also known by its CAS number 103478-63-3, is a specialized amino acid derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a modified version of D-leucine, a naturally occurring amino acid, with a unique substituent that enhances its functionality in various applications. The inclusion of the fluorenylmethoxycarbonyl (Fmoc) group and the methyl substitution provides this molecule with distinctive chemical properties, making it invaluable in modern research and industrial settings.

The structural composition of this compound is characterized by the presence of the Fmoc group, which is a well-known protecting group in peptide synthesis. The Fmoc moiety is attached to the nitrogen atom of the leucine residue, while a methyl group further modifies this nitrogen. This dual modification not only stabilizes the molecule but also imparts specific reactivity, enabling its use in complex chemical reactions. The D configuration of the leucine residue adds another layer of complexity, as it introduces chirality into the molecule, which is crucial for its biological activity.

Recent advancements in synthetic chemistry have led to improved methods for the synthesis and purification of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine. Researchers have explored various strategies to optimize the reaction conditions, ensuring high yields and purity levels. These improvements are particularly important for applications where precise control over molecular structure is essential, such as in drug discovery and biotechnology.

In terms of applications, this compound has found extensive use in peptide synthesis as a building block. The Fmoc group serves as an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This property makes it ideal for solid-phase peptide synthesis (SPPS), where sequential addition of amino acids is required. Additionally, the methyl substitution on the nitrogen enhances solubility and stability, making it suitable for use in diverse solvent systems.

Recent studies have also highlighted the potential of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine in drug delivery systems. Its unique structure allows for the creation of bioactive molecules with tailored pharmacokinetic profiles. For instance, researchers have investigated its role in developing prodrugs that can be activated upon reaching specific tissues or cellular compartments. This approach not only enhances drug efficacy but also minimizes side effects by reducing systemic exposure.

The chirality introduced by the D configuration of leucine has been leveraged in enantioselective synthesis, where the formation of enantiomerically pure compounds is critical. This compound's ability to induce asymmetry in chemical reactions has made it a valuable tool in asymmetric catalysis, particularly in the synthesis of complex natural products and pharmaceutical intermediates.

In conclusion, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine stands out as a versatile and indispensable molecule in contemporary chemical research. Its unique structural features and functional groups make it a cornerstone in peptide synthesis, drug discovery, and asymmetric catalysis. As ongoing research continues to uncover new applications and optimize its synthesis, this compound will undoubtedly remain at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:103478-63-3)N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
A800748
清らかである:99%
はかる:25g
価格 ($):166.0